N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide
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Overview
Description
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is an organic compound that belongs to the class of dibenzothiophenes These compounds are characterized by a thiophene ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide typically involves the reaction of dibenzo[b,d]thiophene with N-methylformamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,d]thiophen-2-yl (4-chlorophenyl)methanone
- 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
- (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one
Uniqueness
N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide is unique due to its specific structural features and the presence of the N-methylformamide group. This structural uniqueness can result in distinct chemical properties and reactivity compared to other similar compounds. Its specific applications and potential in various fields further highlight its uniqueness.
Properties
CAS No. |
183602-78-0 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-dibenzothiophen-2-yl-N-methylformamide |
InChI |
InChI=1S/C14H11NOS/c1-15(9-16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-9H,1H3 |
InChI Key |
BCBMAFLTGFDRPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC2=C(C=C1)SC3=CC=CC=C32 |
Origin of Product |
United States |
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